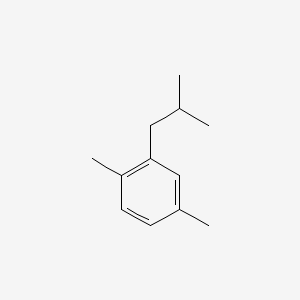

1-Isobutyl-2,5-dimethylbenzene

Description

1-tert-Butyl-3,5-dimethylbenzene (CAS 98-19-1) is a substituted aromatic hydrocarbon with the molecular formula C₁₂H₁₈ and a molecular weight of 162.27 g/mol. It features a tert-butyl group at the 1-position and methyl groups at the 3- and 5-positions on the benzene ring . Key properties include a melting point of -18°C and its role as a solvent in organic synthesis, particularly for dissolving non-polar compounds via non-covalent interactions . This compound is utilized in synthesizing bulky diaryl disulfides (e.g., bis(4-tert-butyl-2,6-dimethylphenyl) disulfide) and participates in cascade diarylation reactions with non-prefunctionalized arenes . Its steric hindrance from the tert-butyl group enhances selectivity in synthetic applications, distinguishing it from less hindered analogs.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dimethyl-2-(2-methylpropyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H18/c1-9(2)7-12-8-10(3)5-6-11(12)4/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IWEUJYZCURHZFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CC(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30204190 | |

| Record name | 1-Isobutyl-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55669-88-0 | |

| Record name | 1-Isobutyl-2,5-dimethylbenzene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055669880 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Isobutyl-2,5-dimethylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30204190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Isobutyl-2,5-dimethylbenzene can be synthesized through several methods. One common approach involves the alkylation of 1,4-dimethylbenzene (p-xylene) with isobutyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions to prevent the hydrolysis of the catalyst.

Industrial Production Methods

In an industrial setting, the production of 1-isobutyl-2,5-dimethylbenzene may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature and pressure, are optimized to maximize yield and minimize by-products. The product is then purified through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions

1-Isobutyl-2,5-dimethylbenzene undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reduction reactions can convert the compound into more saturated hydrocarbons using hydrogen gas (H2) in the presence of a metal catalyst such as palladium on carbon (Pd/C).

Substitution: Electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation, can introduce different functional groups onto the benzene ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) as a catalyst.

Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Saturated hydrocarbons.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemical Synthesis

1-Isobutyl-2,5-dimethylbenzene serves as an important building block in organic synthesis. Its structure allows it to undergo various chemical reactions that are essential for producing more complex molecules.

- Synthesis of Aromatics : The compound can be utilized in the production of aromatics through catalytic processes. For instance, 2,5-dimethylhexene can be derived from isobutylene dimerization, which is facilitated by 1-isobutyl-2,5-dimethylbenzene under specific reaction conditions. This process highlights the compound's role in synthesizing high-value chemicals used in fuels and other applications .

- Pathways to Renewable Chemicals : Recent studies have explored pathways to produce renewable chemicals from biomass-derived feedstocks such as isobutanol. The conversion of isobutanol into 1-isobutyl-2,5-dimethylbenzene involves oxidation and dehydration steps that yield high-value products like p-xylene .

Pharmaceutical Applications

The pharmaceutical industry leverages 1-isobutyl-2,5-dimethylbenzene for synthesizing various drugs.

- Pain Relievers : It plays a role in the synthesis of analgesics like ibuprofen. The compound's structural properties allow it to participate in reactions that lead to the formation of active pharmaceutical ingredients (APIs) essential for pain management .

Material Science

In materials science, 1-isobutyl-2,5-dimethylbenzene is used to develop advanced materials due to its unique chemical properties.

- Polymer Production : The compound is involved in producing polymers through polymerization reactions. Its derivatives can enhance the properties of plastics and other materials used in various applications, including packaging and automotive industries.

Data Tables

| Application Area | Specific Use | Example Product |

|---|---|---|

| Chemical Synthesis | Building block for aromatics | p-Xylene |

| Pharmaceuticals | Synthesis of pain relievers | Ibuprofen |

| Material Science | Polymer production | Advanced plastics |

Case Study 1: Synthesis Pathways

A recent study demonstrated the effectiveness of using isobutanol as a renewable feedstock for producing 1-isobutyl-2,5-dimethylbenzene through a series of catalytic reactions. The research highlighted the economic viability and environmental benefits of utilizing biomass-derived chemicals for industrial applications .

Case Study 2: Pharmaceutical Development

In pharmaceutical research, the synthesis of ibuprofen via 1-isobutyl-2,5-dimethylbenzene was optimized to enhance yield and reduce by-products. This case study illustrates the compound's significance in drug formulation processes and its impact on improving therapeutic efficacy .

Mechanism of Action

The mechanism of action of 1-isobutyl-2,5-dimethylbenzene involves its interaction with specific molecular targets, such as enzymes or receptors, leading to various biochemical effects. The compound’s structural features, such as the presence of methyl and isobutyl groups, influence its binding affinity and reactivity. The pathways involved may include signal transduction, metabolic processes, and cellular responses.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 1-tert-Butyl-3,5-dimethylbenzene with structurally related dimethylbenzene derivatives, focusing on substituent effects, applications, and physicochemical properties.

Table 1: Comparative Analysis of Dimethylbenzene Derivatives

* AK Scientific catalog number.

Physicochemical Properties

- Solubility : The tert-butyl derivative’s high hydrophobicity contrasts with the slightly polar 1-methoxy-2,5-dimethylbenzene, which remains inert in biological assays .

- Thermodynamic Stability : Computational models (e.g., Mercury model) predict 1-tert-Butyl-3,5-dimethylbenzene’s stability under standard conditions, unlike smaller alkylated variants like 1-ethyl-3,5-dimethylbenzene, which volatilize more readily .

Research Findings and Implications

- Synthetic Chemistry : The tert-butyl group’s steric effects enable selective arylations, whereas brominated analogs require optimized conditions (e.g., DMF additives) for efficient conversion .

- Environmental Impact : Alkylated derivatives like 1-ethyl-3,5-dimethylbenzene persist in ecosystems, necessitating remediation strategies .

- Safety : Halogenated derivatives demand specialized handling, contrasting with the tert-butyl compound’s broader utility as a low-risk solvent .

Biological Activity

1-Isobutyl-2,5-dimethylbenzene, also known as p-cymene, is an aromatic hydrocarbon that has garnered attention in various fields due to its biological activities. This compound is characterized by its unique structure, which includes a isobutyl group and two methyl groups on the benzene ring. As research progresses, understanding its biological activity becomes crucial for potential therapeutic applications and environmental implications.

- Chemical Formula : C_{12}H_{16}

- Molecular Weight : 160.25 g/mol

- Structure : The compound features a benzene ring substituted with an isobutyl group and two methyl groups.

Antimicrobial Properties

1-Isobutyl-2,5-dimethylbenzene exhibits notable antimicrobial activity. Studies have shown that it can inhibit the growth of various pathogenic microorganisms. For instance, a study reported that the compound demonstrated significant antibacterial effects against both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentration (MIC) values ranging from 15 to 30 µg/mL .

Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. In vitro studies have demonstrated that it can inhibit the expression of pro-inflammatory cytokines such as TNF-α and IL-6 in activated macrophages. This suggests a potential role in managing inflammatory diseases .

Antioxidant Activity

The antioxidant capacity of 1-isobutyl-2,5-dimethylbenzene has been evaluated through various assays, including DPPH and ABTS radical scavenging tests. Results indicate that it effectively scavenges free radicals, contributing to its potential protective effects against oxidative stress-related diseases .

Enzyme Inhibition

The compound has been studied for its ability to inhibit certain enzymes linked to disease processes. For example, it has shown inhibitory activity against tyrosinase, an enzyme involved in melanin production, making it a candidate for skin-whitening agents . The IC50 value for tyrosinase inhibition was found to be 0.2 µM, indicating potent activity compared to standard inhibitors like kojic acid.

Study on Antimicrobial Activity

In a controlled study involving various strains of bacteria, 1-isobutyl-2,5-dimethylbenzene was tested for its antimicrobial efficacy:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 20 |

| Escherichia coli | 25 |

| Pseudomonas aeruginosa | 30 |

The results confirmed its broad-spectrum antimicrobial properties .

Study on Anti-inflammatory Effects

In another study focusing on inflammation, mice treated with 1-isobutyl-2,5-dimethylbenzene showed reduced levels of inflammatory markers in serum compared to the control group. The treatment resulted in a significant decrease in TNF-α levels by approximately 40% .

Q & A

Basic Research Questions

Q. What are established synthetic routes for 1-Isobutyl-2,5-dimethylbenzene, and how can reaction conditions be optimized?

- Methodological Answer : A common approach involves Friedel-Crafts alkylation, where isobutyl halides react with 1,4-dimethylbenzene derivatives. Reaction optimization includes adjusting catalysts (e.g., AlCl₃), temperature (80–120°C), and solvent polarity. Kinetic studies using HPLC or GC-MS can monitor intermediate formation, with statistical tools like R-squared and F-tests validating reaction efficiency . Side products (e.g., polyalkylation) can be minimized by controlling stoichiometry and reaction time.

Q. How can chromatographic methods be applied to purify 1-Isobutyl-2,5-dimethylbenzene?

- Methodological Answer : Reverse-phase HPLC with a methanol-water mobile phase (65:35 v/v) and C18 columns effectively separates isomers. For preparative isolation, column chromatography using silica gel and non-polar solvents (e.g., hexane:ethyl acetate, 9:1) is recommended. System suitability tests, including resolution (>1.5) and tailing factor (<2), ensure reproducibility .

Q. What safety protocols are critical when handling light-sensitive alkylated benzene derivatives?

- Methodological Answer : Store compounds in amber glassware under inert gas (N₂/Ar) to prevent photodegradation. Use fume hoods and PPE (gloves, goggles) due to respiratory and dermal irritation risks. Safety data for analogous compounds (e.g., 1,4-Diiodo-2,5-dimethylbenzene) indicate light sensitivity and toxicity, necessitating hazard-specific handling .

Advanced Research Questions

Q. How can computational models predict thermodynamic properties of 1-Isobutyl-2,5-dimethylbenzene?

- Methodological Answer : Mercury or Venus models calculate critical constants (e.g., Tc, Pc) via group contribution methods. For example, input molecular weight (178.3 g/mol) and structure to derive vapor pressure, enthalpy of vaporization, and heat capacity. Validate predictions against experimental DSC or gas saturation data .

Q. What strategies resolve contradictions in spectroscopic data for alkylated benzene derivatives?

- Methodological Answer : Discrepancies in NMR/IR spectra (e.g., unexpected peaks) may arise from isomerization or solvent interactions. Use 2D NMR (COSY, HSQC) to confirm coupling patterns and FTIR with KBr pellets for functional group verification. Cross-reference with high-resolution mass spectrometry (HRMS) to confirm molecular ion integrity .

Q. How do substituent effects influence electrophilic substitution in polyalkylated benzene synthesis?

- Methodological Answer : Isobutyl groups act as ortho/para-directing but sterically hinder further substitution. Competitive alkylation studies using ¹H NMR kinetics reveal regioselectivity trends. For example, bulky tert-butyl groups in 1-tert-butyl-3,5-dimethylbenzene reduce reaction rates, requiring elevated temperatures (120–150°C) .

Data Analysis & Experimental Design

Q. How can researchers design robust kinetic studies for alkylation reactions?

- Methodological Answer : Use pseudo-first-order conditions with excess aryl substrate. Monitor reaction progress via in-situ FTIR or UV-Vis spectroscopy. Fit data to rate equations (e.g., second-order kinetics) using nonlinear regression. Confidence intervals for rate constants (k₁) are derived from t-statistics (|t| > 1.96 for 95% significance) .

Q. What statistical frameworks validate the reproducibility of synthetic yields?

- Methodological Answer : Perform triplicate experiments and apply ANOVA to assess variability. Outliers are identified via Grubbs’ test. For multivariate optimization (e.g., DoE), use response surface methodology (RSM) to model interactions between temperature, catalyst loading, and solvent ratio .

Safety & Regulatory Compliance

Q. How to address regulatory requirements for alkylated benzene derivatives in academic research?

- Methodological Answer : Consult chemical safety laws (e.g., Japan’s "化审法" for restricted substances). For hazardous analogs like 2,5-Dimethylaniline (CAS 95-78-3), obtain institutional approval and maintain usage logs. Ensure waste disposal complies with local regulations for aromatic amines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.